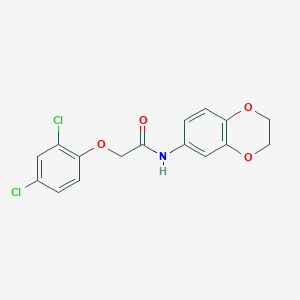![molecular formula C19H22N2O2 B214959 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B214959.png)
3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide, also known as MMMPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MMMPB is a benzamide derivative that is synthesized through a multi-step process, and its mechanism of action involves the inhibition of certain enzymes that are involved in various physiological processes.
作用機序
The mechanism of action of 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide involves the inhibition of certain enzymes, including protein kinase CK2 and glycogen synthase kinase 3 beta (GSK3β). These enzymes play a crucial role in various physiological processes, including cell proliferation, apoptosis, and glucose metabolism. By inhibiting the activity of these enzymes, 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide can potentially slow down the progression of diseases that are associated with their dysregulation.
Biochemical and Physiological Effects
3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has also been found to improve glucose metabolism in diabetic mice by decreasing insulin resistance and increasing glucose uptake. Additionally, 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide for lab experiments is its relative ease of synthesis. It can be synthesized in a laboratory setting using relatively simple equipment and reagents. Additionally, 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide is its potential toxicity. It has been found to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research on 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide. One potential direction is the development of 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide-based drugs for the treatment of various diseases. Another direction is the investigation of the potential synergistic effects of 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide with other drugs. Additionally, further studies are needed to determine the optimal dosage and administration route of 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide for different diseases. Finally, the potential long-term effects of 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide on human health need to be investigated further.
In conclusion, 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide is a promising chemical compound that has potential applications in the field of medicine. Its mechanism of action involves the inhibition of certain enzymes that are involved in various physiological processes. 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been found to have various biochemical and physiological effects, and its synthesis is relatively simple. However, its potential toxicity may limit its use in certain experiments. There are several future directions for the research on 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide, including the development of 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide-based drugs and investigations into its long-term effects on human health.
合成法
3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide is synthesized through a multi-step process that involves the reaction of 4-(morpholin-4-ylmethyl)aniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography, and the final product is obtained as a white crystalline powder. The synthesis of 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been studied extensively for its potential applications in the field of medicine. It has shown promising results in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. 3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been found to inhibit the activity of certain enzymes that are involved in the progression of these diseases, making it a potential candidate for drug development.
特性
製品名 |
3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide |
|---|---|
分子式 |
C19H22N2O2 |
分子量 |
310.4 g/mol |
IUPAC名 |
3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C19H22N2O2/c1-15-3-2-4-17(13-15)19(22)20-18-7-5-16(6-8-18)14-21-9-11-23-12-10-21/h2-8,13H,9-12,14H2,1H3,(H,20,22) |
InChIキー |
IMXTVLJWUAWLQT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3 |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-N-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]amine](/img/structure/B214876.png)
![5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B214878.png)
![3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine](/img/structure/B214881.png)
![4-[4-(2-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide](/img/structure/B214885.png)
![4-[4-(2-methylphenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide](/img/structure/B214886.png)
![4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide](/img/structure/B214887.png)

![2-(3,5-dichlorophenyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214890.png)
![2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214891.png)
![3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile](/img/structure/B214892.png)
![3-(3-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile](/img/structure/B214893.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214894.png)

